molecular formula C8H7BrF2O B13904605 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL

1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL

Cat. No.: B13904605
M. Wt: 237.04 g/mol
InChI Key: JQUKEWYLMCLQQE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethan-1-OL group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluorophenylacetone with bromine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ethan-1-OL group may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This compound’s distinct structure makes it a valuable tool in various research applications .

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-(2-bromo-4,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-4,12H,1H3

InChI Key

JQUKEWYLMCLQQE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1Br)F)F)O

Origin of Product

United States

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